molecular formula C15H16BrNO B567643 N-t-Butyl 4-bromonaphthamide CAS No. 1365272-69-0

N-t-Butyl 4-bromonaphthamide

Cat. No.: B567643
CAS No.: 1365272-69-0
M. Wt: 306.203
InChI Key: ZXJPHSBFWIQERU-UHFFFAOYSA-N
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Description

N-t-Butyl 4-bromonaphthamide is an organic compound with the chemical formula C15H16BrNO. It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and a tert-butyl group is attached to the nitrogen of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-t-Butyl 4-bromonaphthamide typically involves the bromination of naphthalene followed by the introduction of the tert-butyl group. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amide formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-t-Butyl 4-bromonaphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-t-Butyl 4-bromonaphthamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-t-Butyl 4-bromonaphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: N-t-Butyl 4-bromonaphthamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets .

Properties

IUPAC Name

4-bromo-N-tert-butylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-15(2,3)17-14(18)12-8-9-13(16)11-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJPHSBFWIQERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742914
Record name 4-Bromo-N-tert-butylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-69-0
Record name 4-Bromo-N-(1,1-dimethylethyl)-1-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-tert-butylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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